molecular formula C9H7NO2S B1343840 2-(1,3-Benzothiazol-6-yl)acetic acid CAS No. 98589-45-8

2-(1,3-Benzothiazol-6-yl)acetic acid

Cat. No.: B1343840
CAS No.: 98589-45-8
M. Wt: 193.22 g/mol
InChI Key: OAYOVBXHLNEPOD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-6-yl)acetic acid (Molecular Formula: C9H7NO2S, CID: 22038417) is a significant benzothiazole-based building block in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Patent literature highlights its specific application in creating Benzothiazol-6-yl acetic acid derivatives for treating HIV infection . These derivatives are investigated for their activity against various viral targets, positioning this compound as a critical starting material in antiviral research programs. The compound serves as a versatile scaffold for further chemical functionalization, enabling researchers to explore structure-activity relationships. Its structure, featuring both the planar benzothiazole heterocycle and a flexible acetic acid side chain, allows for interactions with diverse biological targets. Beyond its established role in antiviral development, the broader 1,3-benzothiazole core is recognized in other antimicrobial research, indicating potential for wider application in infectious disease studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)4-6-1-2-7-8(3-6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOVBXHLNEPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621909
Record name (1,3-Benzothiazol-6-yl)acetic acid
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-45-8
Record name 6-Benzothiazoleacetic acid
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Record name (1,3-Benzothiazol-6-yl)acetic acid
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Record name 2-(1,3-benzothiazol-6-yl)acetic acid
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Advanced Synthetic Methodologies for 2 1,3 Benzothiazol 6 Yl Acetic Acid and Analogues

Classical and Conventional Synthesis Approaches for Benzothiazole (B30560) Ring Systems

Traditional methods for constructing the benzothiazole nucleus have been the bedrock of synthetic efforts for decades. These approaches often involve condensation reactions under various conditions, utilizing fundamental starting materials to build the heterocyclic core.

The most common and versatile method for synthesizing 2-substituted benzothiazoles involves the cyclocondensation of 2-aminobenzenethiols with carboxylic acids or their more reactive derivatives. thieme-connect.de This foundational reaction sees the nucleophilic amino and thiol groups of 2-aminobenzenethiol react with an electrophilic carbonyl carbon to form the thiazole (B1198619) ring. mdpi.commdpi.com

The reaction can be performed with a variety of carboxylic acid derivatives, including acyl chlorides, anhydrides, esters, and nitriles. mdpi.comthieme-connect.de The use of acyl chlorides, for instance, in a solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures, provides good yields of 2-substituted benzothiazoles. thieme-connect.de Similarly, condensing 2-aminobenzenethiol with various aliphatic or aromatic carboxylic acids is a high-yielding method for producing a range of 2-substituted benzothiazole compounds. mdpi.com

Various catalysts and reaction media have been employed to facilitate this transformation. Polyphosphoric acid (PPA) is a frequently used catalyst, particularly for reactions with less reactive carboxylic acids, often requiring high temperatures (170–250 °C). nih.gov Other acidic catalysts, such as a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel, have also proven effective. mdpi.com This particular mixture serves as an expeditious medium for the condensation of both aromatic and aliphatic carboxylic acids with 2-aminothiophenol (B119425). mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
2-AminobenzenethiolNaphthyridine-3-carboxylic acidsPPA, 170–250 °CNaphthyridine-benzothiazole derivatives10–60 nih.gov
2-AminobenzenethiolChloroacetic acidMeSO₃H/SiO₂, 140 °C2-Chloromethylbenzothiazole92 nih.gov
2-AminobenzenethiolAromatic carboxylic acidsTriphenyl phosphite (B83602) (TPP), TBAB2-Arylbenzothiazoles60–87 nih.gov
2-Aminobenzenethiol4-Nitrobenzoyl chlorideReflux in Acetic AcidNitro-substituted 2-phenylbenzothiazole- nih.gov

While less common than the direct use of carboxylic acids, derivatives like thioacetic acid can participate in the formation of the benzothiazole ring. These reactions typically proceed through intermediates where the thioacetyl group is incorporated, followed by cyclization. The intrinsic reactivity of the sulfur atom in thioacetic acid can influence the reaction pathway, offering an alternative route to the benzothiazole core structure.

Acetic acid is a versatile reagent in benzothiazole synthesis, capable of acting as a reactant, a catalyst, or a solvent. nih.govumpr.ac.idnih.gov In its role as a reactant, acetic acid can be used for the N-acetylation of 2-aminobenzothiazoles, providing a more stable and cost-effective alternative to traditional acetylating agents like acetic anhydride (B1165640) or acetyl chloride. umpr.ac.id

It can also serve as the solvent and a promoter in condensation reactions. For example, the synthesis of 2-cyanomethyl benzothiazole is achieved through the condensation of ortho-amino thiophenol with malonodinitrile in the presence of glacial acetic acid. pharmacyjournal.in Similarly, the condensation of nitro-substituted 2-aminobenzothiole with 4-nitrobenzoylchloride proceeds under reflux conditions in acetic acid. nih.gov A green synthesis approach has been developed using acetic acid in combination with glycerol (B35011) as an ecologically safe solvent system for the preparation of 6-substituted 2-(2-hydroxyphenyl)benzothiazoles. nih.gov Substituted azlactones also react smoothly with o-aminothiophenol in acetic acid to yield 2-(α-amidoalkyl)benzothiazoles. researchgate.net

Modern and Green Chemistry Principles in Benzothiazole Synthesis

In response to growing environmental concerns, modern synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. nih.gov The principles of green chemistry, such as the use of alternative energy sources, catalyst-free systems, and solvent-free conditions, have been successfully applied to the synthesis of benzothiazoles. bohrium.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. scielo.brsemanticscholar.org This technology has been effectively applied to the synthesis of benzothiazoles, offering a greener alternative to conventional heating methods. nih.gov

The microwave-assisted condensation of 2-aminobenzenethiol with various electrophiles is a prominent example. The reaction of 2-aminobenzenethiol with fatty acids under microwave irradiation, for instance, can be completed in just 3-4 minutes in high yield. nih.gov Similarly, the condensation with chloroacetyl chloride in acetic acid under microwave irradiation takes only 10 minutes. nih.gov Compared to traditional heating, microwave-assisted protocols dramatically reduce reaction times and are often more environmentally friendly. scielo.brnih.gov One study found that for the synthesis of hydroxy phenyl benzothiazoles, the microwave method reduced the reaction time by a factor of 25 and increased the product yield by 12 to 20% compared to conventional heating under an argon atmosphere. scielo.br

MethodReactantsConditionsTimeYield (%)Reference
Microwave2-Aminothiophenols, Chloroacetyl chlorideAcetic acid10 minHigh nih.gov
Microwave2-Aminothiophenol, Fatty acidsP₄S₁₀ (catalyst)3-4 minHigh nih.gov
Microwave2-Amino-6-substituted benzothiazole, BenzaldehydeAnhydrous ethanol1-1.5 min- semanticscholar.org
Conventional2-Amino-6-substituted benzothiazole, Benzaldehyde-4-6 hours- semanticscholar.org
Microwave2-Mercaptobenzothiazole (B37678), Hydrazine hydrateNaY zeolite, solvent-free7 min- tsijournals.com

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry. bohrium.comresearchgate.net These methods minimize waste and avoid the use of potentially toxic and expensive catalysts and solvents.

Several catalyst-free approaches to benzothiazole synthesis have been reported. One such method involves the condensation of 2-aminothiophenols with various aldehydes in ethanol, a green solvent, at room temperature, yielding products in nearly quantitative amounts. bohrium.com Another strategy employs solvent-free "melt" conditions, where 2-aminothiophenol is condensed with aromatic or heteroaromatic aldehydes by simply heating the mixture without any catalyst. researchgate.net This approach is characterized by high yields, short reaction times, and eco-friendly conditions. researchgate.net

Furthermore, some syntheses combine the benefits of microwave irradiation with solvent-free and catalyst-free conditions. ingentaconnect.com A one-pot, three-component reaction to synthesize thiazole or benzothiazole fused pyranopyrimidinone derivatives has been developed that is rapid, catalyst-free, solvent-free, and proceeds in good yields under microwave irradiation. ingentaconnect.com

ReactantsConditionsAdvantagesReference
2-Aminothiophenols, Alkyl/Aryl aldehydesEthanol, Room TemperatureCatalyst-free, green solvent, high atom economy, nearly quantitative yields bohrium.com
2-Aminothiophenol, Aromatic/Heteroaromatic aldehydesMelt reaction (heating without solvent)Catalyst-free, solvent-free, high yields, short reaction times researchgate.net
Fused pyrimidinones, Aromatic aldehydes, NitroethenamineMicrowave irradiationCatalyst-free, solvent-free, one-pot reaction, good yields ingentaconnect.com

Nanoparticle-Catalyzed Approaches

The synthesis of the benzothiazole core, a critical component of the target molecule, has been significantly advanced through the use of nanoparticle-based catalysts. These heterogeneous catalysts offer advantages such as high efficiency, reusability, and often milder reaction conditions compared to traditional methods. Various research efforts have demonstrated the utility of nanoparticles in catalyzing the condensation reaction between 2-aminothiophenols and aldehydes or other carbonyl-containing compounds, which is a primary route to 2-substituted benzothiazoles.

For instance, ferromagnetic catalysts like Cu(0)–Fe₃O₄@SiO₂/NH₂cel have been employed for the one-pot, three-component reaction of 2-iodoaniline, an aldehyde, and thiourea (B124793) in water, providing an eco-friendly pathway to benzothiazole derivatives. mdpi.com Other systems utilize metal oxides such as nickel oxide (NiO) nanorods or cobalt oxide (Co₃O₄) nano-flakes, which effectively catalyze the condensation of 2-aminothiophenol with aldehydes under relatively mild conditions. researchgate.net The high surface-to-volume ratio of these nanomaterials is a key factor in their catalytic efficacy. rjpbcs.com These methods, while not directly producing the acetic acid moiety at the 6-position, are crucial for the synthesis of variously substituted benzothiazole analogues and demonstrate the power of nanotechnology in heterocyclic chemistry.

Nanoparticle CatalystReactantsKey FeaturesReference
Cu(0)–Fe₃O₄@SiO₂/NH₂cel2-Iodoaniline, Aldehydes, ThioureaFerromagnetic, water used as solvent, eco-friendly. mdpi.com
Nickel Oxide (NiO) Nanorods2-Aminothiophenol, AldehydesReaction proceeds efficiently at 60°C in ethanol. researchgate.net
Cobalt Oxide (Co₃O₄) Nano-flakes2-Aminothiophenol, AldehydesEffective at room temperature. researchgate.net
Zinc Sulfide (ZnS) NPs2-Aminothiophenol, AldehydesSolvent-free conditions, recyclable catalyst. researchgate.net

Specific Synthetic Routes to 2-(1,3-Benzothiazol-6-yl)acetic Acid and its Precursors/Derivatives

The synthesis of the specific target molecule, this compound, requires a multi-step approach involving the formation of a functionalized benzothiazole intermediate followed by the introduction and potential modification of the acetic acid side chain.

A key precursor for introducing functionality at the 6-position is 2-amino-6-nitrobenzothiazole (B160904). This intermediate is valuable because the nitro group can be subsequently reduced to an amine, which can then be converted into various other functional groups.

One common synthesis of 2-amino-6-nitrobenzothiazole begins with the nitration of 2-aminobenzothiazole. wikipedia.org To avoid undesired side reactions and control regioselectivity, the amino group is often first protected by acylation. The resulting 2-acetylaminobenzothiazole is then nitrated using a mixture of nitric acid and sulfuric acid. Subsequent hydrolysis of the acetyl group under basic conditions yields the desired 2-amino-6-nitrobenzothiazole. wikipedia.org An alternative approach involves the reaction of p-nitroaniline with potassium thiocyanate (B1210189) and bromine in acetic acid, which directly constructs the 2-amino-6-nitrobenzothiazole scaffold.

Attaching the acetic acid group (-CH₂COOH) to the 6-position of the benzothiazole ring is a critical step. Several synthetic strategies can be envisioned based on established organic transformations.

The Willgerodt-Kindler Reaction: A plausible route starts from 6-acetylbenzothiazole. The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone into a terminal thioamide using elemental sulfur and an amine, such as morpholine. organic-chemistry.orgresearchgate.netresearchgate.net The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid, this compound. This reaction uniquely achieves both oxidation and rearrangement of the carbonyl group to the terminal position of the alkyl chain. organic-chemistry.orgnih.gov

From 6-(Halomethyl)benzothiazole: Another strategy involves a 6-(halomethyl)benzothiazole intermediate, such as 6-(bromomethyl)benzothiazole. This intermediate can undergo a nucleophilic substitution reaction with a cyanide salt (e.g., sodium or potassium cyanide) to form (1,3-benzothiazol-6-yl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile group would yield the target acetic acid derivative.

Palladium-Catalyzed Cross-Coupling: For a more advanced approach, one could start with a 6-halobenzothiazole, such as 6-bromobenzothiazole (B1273717). Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are powerful methods for forming new carbon-carbon bonds. mdpi.com Coupling 6-bromobenzothiazole with a suitable partner, such as a protected derivative of bromoacetic acid or a boronic ester of acetic acid, could forge the desired bond at the 6-position.

The carboxylic acid functional group of this compound is readily derivatized to form esters and amides, which is often a key step in the synthesis of biologically active analogues.

Esterification: Standard esterification procedures, such as the Fischer-Speier esterification involving refluxing the carboxylic acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄), can be employed to produce the corresponding esters. The reverse reaction, hydrolysis of an ester to the carboxylic acid, is also a common transformation, often achieved by refluxing with sodium hydroxide (B78521) in an ethanol/water mixture. ijirset.com

Amide Formation: Amide synthesis typically requires activation of the carboxylic acid. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. A solution of the benzothiazole acetic acid, an amine, a coupling reagent, and a base are stirred in a suitable solvent like DMF. thieme-connect.de A wide array of modern coupling reagents can be used for this purpose. thieme-connect.de

Coupling ReagentFull Name
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
EDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride
DCCN,N'-Dicyclohexylcarbodiimide

Chemical Transformations and Functional Group Interconversions of Benzothiazole-Acetic Acid Derivatives

Beyond derivatization of the side chain, the benzothiazole-acetic acid scaffold can undergo further chemical transformations. The benzothiazole ring system is generally stable but can participate in electrophilic substitution reactions. rsc.org

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic substitution, such as bromination. The position of substitution will be directed by the existing groups on the ring. The thiazole ring is generally deactivating, meaning substitutions will likely occur at the 4 or 7 positions.

Functional Group Interconversion at the 6-Position: In synthetic routes that utilize a nitro group at the 6-position as a precursor, the reduction of this nitro group to a primary amine (6-aminobenzothiazole derivative) is a key interconversion. This amine can then be further functionalized. For example, it can be acylated, sulfonylated, or converted into an isocyanate to build more complex molecules. ijirset.com It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.

Modification at the C-2 Position: While the target molecule is unsubstituted at the 2-position, many synthetic routes for analogues involve building this position. The C-2 position is susceptible to functionalization, including metallation followed by reaction with an electrophile or direct C-H chalcogenation. rjpbcs.com

Structure Activity Relationship Sar Investigations of 2 1,3 Benzothiazol 6 Yl Acetic Acid Derivatives

Impact of Substituents on the Benzothiazole (B30560) Ring System on Biological Activity

The benzothiazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a versatile scaffold in medicinal chemistry. The nature and position of substituents on this ring system have a profound impact on the physicochemical properties and, consequently, the biological activity of the resulting derivatives. Modifications at various positions can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in how the molecule interacts with its biological target.

Modifications at the C-2 Position of the Benzothiazole Nucleus and their Bioactivity Implications

The C-2 position of the benzothiazole nucleus is a primary site for chemical modification, and alterations at this position have been shown to significantly modulate the biological profile of the resulting compounds. A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to a broad spectrum of pharmacological activities.

For instance, the introduction of substituted phenyl groups at the C-2 position has been a common strategy to enhance anticancer, anti-inflammatory, and antimicrobial properties. The electronic nature of the substituents on this phenyl ring is critical; electron-donating groups (e.g., -OCH3) have been associated with anti-Alzheimer's activity, while electron-withdrawing groups (e.g., halogens) can confer anticonvulsant properties. nih.gov The presence of hydrophobic moieties at the C-2 position has been found to be conducive to cytotoxic activity against various cancer cell lines. nih.gov

Furthermore, the incorporation of amino, thiol, and pyrazoline groups at the C-2 position has been shown to strengthen the biological activity of benzothiazole derivatives. nih.gov For example, 2-mercaptobenzothiazole (B37678) (MBT) and its S-substituted derivatives have demonstrated a wide range of biological effects, including antifungal and antibacterial activities. uokerbala.edu.iq The nature of the group attached to the sulfur atom at the C-2 position can significantly influence the potency and spectrum of activity.

Substituent at C-2 Observed Bioactivity
Phenyl and substituted phenyl groupsAnticancer, Anti-TB, Anticonvulsant, Anti-inflammatory nih.gov
Halogenated phenyl groupsAnticonvulsant nih.gov
Methoxy (B1213986) (-OCH3) substituted phenyl groupsAnti-Alzheimer's nih.gov
Amino (-NH2) groupEnhanced general bioactivity nih.gov
Thiol (-SH) groupBactericidal, Anti-inflammatory nih.gov
Pyrazoline moietyEnhanced general bioactivity nih.gov

Role of Substituents on the Benzene Moiety (e.g., at the C-6 Position) on Pharmacological Profiles

Research has shown that the introduction of certain groups at the C-6 position can significantly enhance biological activity. For example, the presence of a nitro or cyano group at the C-6 position of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives was found to increase their antiproliferative activity. nih.gov Similarly, hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups at the sixth position have been shown to boost the potency of certain benzothiazole compounds. nih.gov

In the context of antimicrobial activity, specific substitutions at the C-6 position have been found to be beneficial. For instance, in a series of benzothiazole derivatives, a chlorine atom at the 6th position resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position. chula.ac.th This highlights the importance of not only the type of substituent but also its specific location on the benzene ring.

Substituent at C-6 Impact on Bioactivity
Nitro (-NO2) groupIncreased antiproliferative activity nih.gov
Cyano (-CN) groupIncreased antiproliferative activity nih.gov
Hydroxyl (-OH) groupBoosted compound potency nih.gov
Methoxy (-OCH3) groupBoosted compound potency nih.gov
Methyl (-CH3) groupBoosted compound potency nih.gov
Chlorine (-Cl) groupNotable increase in bioactivity chula.ac.th

Influence of the Acetic Acid Side Chain and its Derivatives on Molecular Interactions and Biological Outcomes

Modification of the carboxylic acid moiety into esters, amides, or other derivatives can profoundly alter the compound's properties, including its solubility, stability, and ability to cross cell membranes. For example, esterification of the acetic acid can increase lipophilicity, potentially leading to better cell penetration. However, the free carboxylic acid is often crucial for direct interaction with specific amino acid residues in a biological target. In the case of 1,2-benzothiazine 1,1-dioxide acetic acid derivatives, it was found that a saturated carboxylic acid side chain had a higher binding affinity for aldose reductase compared to an unsaturated one. ijper.org

Furthermore, the length and flexibility of the linker between the benzothiazole core and the carboxylic acid group can also be important. A study on 2-(6-acetamidobenzothiazolethio)acetic acid esters demonstrated that the nature of the ester group influenced the photosynthetic-inhibiting activity. nih.gov This suggests that the steric and electronic properties of the entire side chain contribute to the biological outcome. The interaction of the acetic acid side chain is crucial for the molecule's ability to engage with and modulate the function of its biological target.

Conformational Analysis and Stereochemical Implications for SAR in Benzothiazole-Acetic Acid Systems

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in determining its biological activity. Conformational analysis of benzothiazole-acetic acid systems helps to understand the preferred spatial orientation of the benzothiazole ring relative to the acetic acid side chain, which in turn dictates how the molecule fits into a binding pocket of a protein.

The planarity of the benzothiazole ring system allows for potential π–π stacking interactions with aromatic amino acid residues in a target protein. researchgate.net The orientation of the acetic acid side chain, which can be influenced by intramolecular hydrogen bonding or steric hindrance from neighboring substituents, is crucial for its ability to form key interactions with the receptor. For example, in the crystal structure of 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, the nine-membered fused ring is nearly planar, and this planarity could be important for its biological activity. mdpi.com

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. Different enantiomers or diastereomers can exhibit vastly different biological activities because biological targets are themselves chiral. The specific spatial arrangement of functional groups can lead to one stereoisomer having a much higher affinity for the target than the other. While specific studies on the stereochemical implications for 2-(1,3-Benzothiazol-6-yl)acetic acid are not extensively detailed in the provided context, the principles of stereospecificity are fundamental to SAR. The differential interactions of enantiomers with a chiral recognition module, often due to different hydrogen bonding capacities and side chain interactions, can lead to significant differences in biological signals and activity. nih.gov

Rational Design Principles for Novel this compound Analogues with Enhanced Specificity

The rational design of novel this compound analogues with enhanced specificity is guided by the SAR data accumulated from previous studies. The goal is to systematically modify the lead compound to improve its interaction with the desired biological target while minimizing off-target effects. This process often involves computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, in conjunction with synthetic chemistry.

Key principles for the rational design of these analogues include:

Target-Specific Modifications: Based on the known structure of the biological target, modifications can be designed to optimize interactions with specific amino acid residues in the binding site. For example, if a hydrogen bond acceptor is present in the target, a corresponding hydrogen bond donor can be incorporated into the benzothiazole analogue.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For instance, a carboxylic acid could be replaced with a tetrazole ring to maintain acidic properties with potentially improved metabolic stability.

Scaffold Hopping and Hybridization: Combining the benzothiazole-acetic acid scaffold with pharmacophores from other known active compounds can lead to hybrid molecules with novel or enhanced activities. nih.gov

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lock it into a bioactive conformation, thereby increasing its potency and specificity.

Group-based QSAR (GQSAR) studies on benzothiazole derivatives have revealed that the properties of molecular fragments can be correlated with biological activity, providing insights for the design of more potent compounds. chula.ac.th By understanding the contribution of different substituents at various positions, medicinal chemists can make more informed decisions in the design of new analogues with improved therapeutic profiles.

Computational Chemistry and in Silico Modeling for 2 1,3 Benzothiazol 6 Yl Acetic Acid Research

Quantum-Chemical Calculations (e.g., CNDO, DFT) for Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods like the Complete Neglect of Differential Overlap (CNDO) and Density Functional Theory (DFT) are employed to analyze the distribution of electrons and predict molecular properties. core.ac.uk

For instance, a study on the related compound, 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, utilized the CNDO method to perform quantum-chemical calculations. nih.govresearchgate.net DFT calculations have also been widely applied to various benzothiazole (B30560) derivatives to investigate their equilibrium geometry, bonding features, and harmonic vibrational frequencies. core.ac.uk These theoretical approaches allow for a detailed examination of the molecule's electronic characteristics, which are crucial for its chemical behavior and potential interactions with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

In the quantum-chemical analysis of 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid using the CNDO approximation, the HOMO and LUMO energy levels were determined to be -10.4385 eV and 2.0553 eV, respectively. nih.govresearchgate.net This analysis indicates that a significant energy is required for electronic excitation, providing information about the molecule's electronic stability. Such calculations demonstrate that charge transfer occurs within the molecule, a crucial factor for its potential biological activity. core.ac.uknih.gov

Computational MethodParameterCalculated Value (eV)
CNDOHOMO Energy-10.4385
CNDOLUMO Energy2.0553
CNDOEnergy Gap12.4938
Data for the related compound 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. nih.govresearchgate.net
Computational MethodPropertyCalculated Value
CNDOMolecular Dipole Moment8.206 Debye
Data for the related compound 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how small molecules like 2-(1,3-Benzothiazol-6-yl)acetic acid and its derivatives might interact with the active site of a biological target, such as an enzyme.

DNA Gyrase B: Benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs. acs.org Docking studies and X-ray crystallography have elucidated the binding mode of these inhibitors within the ATP-binding pocket of the enzyme. For example, the crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B revealed that the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety engages in a hydrogen bond with the carboxylate group of Asp73. scispace.com Furthermore, the terminal carboxylic acid group of the inhibitor forms crucial interactions with Arg76 and/or Arg136. scispace.com This detailed binding mode analysis provides a structural basis for the inhibitory activity.

HDAC6 Zinc-Finger Ubiquitin Binding Domain (ZnF-UBD): The ZnF-UBD of Histone Deacetylase 6 (HDAC6) is another important therapeutic target. scispace.comnih.gov Pharmacologically displacing ubiquitin from this domain is an alternative to catalytic inhibition. nih.gov A crystal structure of a benzothiazole-containing inhibitor in complex with the HDAC6 ZnF-UBD has been obtained. scispace.com The analysis showed that the carboxylate group of the inhibitor mimics the C-terminus of ubiquitin, forming hydrogen bonds with residues R1155, Y1184, and L1162, and a salt bridge with R1155. scispace.com Additionally, the aromatic benzothiazole scaffold engages in π-stacking interactions with W1182 and R1155, anchoring the inhibitor in the binding pocket. scispace.com

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or free energy of binding (ΔG), which indicates the strength of the ligand-target interaction. uomustansiriyah.edu.iq Lower energy scores typically suggest more favorable binding.

Target EnzymeCompound TypePredicted Binding Affinity (Example)Key Interacting Residues
DNA Gyrase BBenzothiazole derivative-Asp73, Arg76, Arg136
HDAC6 ZnF-UBDBenzothiazole derivative-R1155, Y1184, L1162, W1182
HDAC8Benzothiazole hybrid-9.46 kcal/mol (ΔG)-
Anthelmintic Receptor (3VRA)Benzothiazole derivative-7.3 kcal/mol (Dock Score)ARG 76
Data compiled from studies on various benzothiazole derivatives. scispace.comscispace.comuomustansiriyah.edu.iqresearchgate.net

Molecular Dynamics Simulations for Conformational Studies and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the conformational flexibility of the ligand and the stability of the protein-ligand complex. nih.govacs.org

MD simulations, often run for nanoseconds, are used to analyze parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.gov A stable complex will show minimal fluctuations in its RMSD value over the simulation period. nih.gov These simulations have been applied to benzothiazole derivatives to confirm that the ligand remains stably bound within the active site of its target protein. researchgate.net For example, a 100 ns MD simulation of a benzothiazole derivative targeting an anthelmintic receptor reflected a stable ligand-receptor interaction. researchgate.net This analysis is vital for validating docking results and ensuring that the predicted binding mode is maintained in a more physiologically realistic, dynamic environment. Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) analysis can be performed on MD trajectories to calculate the free binding energy, providing a more refined prediction of binding affinity. researchgate.net

In Silico ADMET Predictions for Lead Optimization and Prioritization of Analogue Synthesis

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. nih.govdrugdiscoverytoday.com The failure of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity is a significant challenge. nih.gov To mitigate these risks, computational or in silico ADMET prediction has emerged as an indispensable tool in the lead optimization phase. drugdiscoverytoday.com For this compound and its analogues, these predictive models offer a rapid and cost-effective means to evaluate their potential as drug candidates before committing to expensive and time-consuming synthesis and in vitro/in vivo testing. nih.gov

The application of in silico ADMET predictions allows researchers to prioritize the synthesis of analogues with the most promising drug-like properties. By analyzing a range of computational descriptors, scientists can identify potential liabilities in a molecule's structure and guide medicinal chemistry efforts to address them. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their ADMET properties. nih.gov

Detailed research findings from studies on various benzothiazole derivatives provide a framework for understanding the potential ADMET profile of this compound. For instance, in silico studies on novel benzothiazole hybrids have been used to predict their pharmacokinetic properties and guide the selection of candidates for further development. veterinaria.org These studies often evaluate a series of parameters, as illustrated in the following tables, to build a comprehensive ADMET profile for each analogue.

Drug-Likeness and Physicochemical Properties

A primary step in in silico ADMET prediction is the evaluation of a compound's drug-likeness, often assessed using rules such as Lipinski's Rule of Five. These rules provide a general indication of a compound's potential for oral bioavailability. nih.gov Computational tools can quickly calculate key physicochemical properties for a series of analogues.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Analogues

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Analogue A350.43.2140
Analogue B420.54.8250
Analogue C510.65.5362
Analogue D380.42.9130

This table is representative and based on typical data from in silico studies on benzothiazole derivatives.

Absorption and Distribution Predictions

In silico models can predict various parameters related to a compound's absorption and distribution. These include intestinal absorption, Caco-2 cell permeability, and plasma protein binding. High intestinal absorption and good permeability are desirable for orally administered drugs, while plasma protein binding can influence a drug's distribution and availability to target tissues. mdpi.com

Table 2: Predicted Absorption and Distribution Properties of this compound Analogues

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)Plasma Protein Binding (%)Blood-Brain Barrier Penetration
Analogue A> 90%High~85%Low
Analogue B> 85%High~95%Low
Analogue C< 70%Low> 98%Very Low
Analogue D> 95%High~80%Moderate

This table is representative and based on typical data from in silico studies on benzothiazole derivatives.

Metabolism and Excretion Predictions

Predicting a compound's metabolic fate is crucial for understanding its half-life and potential for drug-drug interactions. In silico models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes and predict whether a compound is likely to be an inhibitor of these enzymes. researchgate.net

Table 3: Predicted Metabolism and Excretion Properties of this compound Analogues

CompoundCYP2D6 InhibitorCYP3A4 InhibitorPrimary Site of MetabolismPredicted Clearance (ml/min/kg)
Analogue ANoNoN-dealkylationLow
Analogue BYesNoAromatic hydroxylationModerate
Analogue CNoYesGlucuronidationHigh
Analogue DNoNoSide-chain oxidationLow

This table is representative and based on typical data from in silico studies on benzothiazole derivatives.

Toxicity Predictions

Early identification of potential toxicity is a key advantage of in silico ADMET profiling. Computational models can predict various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. These predictions help in flagging compounds with a higher risk of causing adverse effects.

Table 4: Predicted Toxicological Properties of this compound Analogues

CompoundAmes MutagenicityhERG InhibitionHepatotoxicity RiskSkin Sensitization
Analogue ANegativeLow riskLowNon-sensitizer
Analogue BNegativeModerate riskLowNon-sensitizer
Analogue CPositiveHigh riskHighSensitizer
Analogue DNegativeLow riskLowNon-sensitizer

This table is representative and based on typical data from in silico studies on benzothiazole derivatives.

By integrating the data from these various in silico predictions, a comprehensive risk-benefit profile can be constructed for each analogue of this compound. This allows for a data-driven approach to prioritizing which analogues should be synthesized and advanced to the next stage of experimental testing. researchgate.net For example, an analogue with a favorable drug-likeness profile, high predicted oral absorption, low metabolic liability, and no predicted toxicity would be a high-priority candidate for synthesis. Conversely, an analogue with multiple predicted liabilities would be deprioritized or redesigned. This iterative cycle of in silico prediction and chemical synthesis is a cornerstone of modern lead optimization. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools in chemical research, allowing scientists to probe the molecular structure of compounds by observing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 2-(1,3-Benzothiazol-6-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the carboxylic acid (-COOH) proton. The aromatic region would display signals for the three protons on the benzene (B151609) portion of the benzothiazole (B30560) ring and the unique proton on the thiazole (B1198619) ring. Their specific chemical shifts and splitting patterns (e.g., singlet, doublet) are dictated by their electronic environment and proximity to neighboring protons. The two methylene protons of the acetic acid group are expected to appear as a singlet, while the acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift.

Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound
TechniqueExpected Chemical Shift (δ, ppm)Assignment
¹H NMR~12.5 (broad s, 1H)-COOH
~7.5-9.0 (m, 4H)Aromatic & Thiazole Protons
~3.8 (s, 2H)-CH₂-
¹³C NMR~172C=O (Carboxylic Acid)
~115-160Aromatic & Heterocyclic Carbons
~40-CH₂-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the carboxylic acid and the benzothiazole core. Key expected vibrations include a broad O-H stretch from the carboxylic acid, a sharp and strong C=O (carbonyl) stretch, C=N stretching from the thiazole ring, and several bands corresponding to C=C stretching and C-H bending in the aromatic system.

Table 2: Expected Characteristic IR Absorption Bands for this compound
Vibrational Frequency (cm⁻¹)Functional Group AssignmentDescription
2500-3300O-H stretchBroad band, characteristic of carboxylic acid
1680-1720C=O stretchStrong, sharp absorption
1600-1650C=N stretchCharacteristic of the thiazole ring
1450-1600C=C stretchMultiple bands for the aromatic ring
1210-1320C-O stretchAssociated with the carboxylic acid

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₇NO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecule can break apart into smaller, characteristic fragments. Analyzing the m/z values of these fragments can help to piece together the molecular structure. Expected fragmentation for this compound could involve the loss of the carboxyl group (-COOH) or cleavage of the acetic acid side chain, providing further evidence for the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound
TechniqueExpected m/z ValueAssignment
HRMS (ESI+)[M+H]⁺ ≈ 208.0225Protonated Molecular Ion
MS/MS Fragmentation[M-COOH]⁺Loss of the carboxyl group
[M-CH₂COOH]⁺Loss of the acetic acid side chain

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic and heterocyclic rings in this compound. The spectrum is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated benzothiazole system. The position and intensity of these bands provide insight into the extent of electronic conjugation in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

Crystal Structure Analysis and Identification of Intermolecular Interactions (e.g., Hydrogen Bonding)

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed model of the atomic arrangement.

Conformational Analysis in the Crystal Lattice

The three-dimensional arrangement of this compound and its derivatives in the solid state is determined through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule within the crystal lattice.

In the crystal structure of related benzothiazole derivatives, the benzothiazole ring system itself is typically planar. For instance, in 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid, the dihedral angle between the benzothiazole unit and the adjacent benzene ring is a mere 3.11 (2)°. nih.gov This planarity is a common feature of fused aromatic ring systems.

The conformation of the acetic acid side chain relative to the benzothiazole ring is a key feature. In the crystal structure of 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, the torsion angles associated with the carboxyl group (N1—C15—C16—O3 and N1—C15—C16—O4) are 0.7 (3)° and -177.21 (15)°, respectively. nih.gov These values indicate a relatively planar arrangement of the atoms involved, which can be influenced by intermolecular interactions within the crystal packing.

Intermolecular forces, particularly hydrogen bonding, play a crucial role in stabilizing the crystal structure and influencing the molecular conformation. In the case of 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid, intermolecular O—H⋯N hydrogen bonds link molecules into chains. nih.gov Similarly, the crystal structure of 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid is stabilized by O—H⋯O and C—H⋯O hydrogen-bonding interactions. nih.gov These interactions create a network that holds the molecules in a specific and repeating arrangement.

A comparative look at a similar compound, 2-(Benzothiazol-2-ylsulfanyl)acetic acid, reveals that its crystal structure is also stabilized by O—H···N hydrogen bonds, which connect the molecules into a two-dimensional supramolecular layer. nih.gov

Table 1: Crystallographic Data for Related Benzothiazole Acetic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid nih.govC₁₆H₁₄N₂O₂SOrthorhombicPbca11.9516 (10)9.4390 (8)25.418 (2)90
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid nih.govC₁₆H₁₁NO₄SOrthorhombicP2₁2₁2₁11.4248 (3)8.9155 (2)27.6280 (8)90
2-(Benzothiazol-2-ylsulfanyl)acetic acid nih.govC₉H₇NO₂S₂MonoclinicP2₁/c6.0374 (5)19.2450 (17)8.1250 (7)90.419 (1)

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are indispensable for the analysis of this compound and its derivatives, enabling their separation, purity assessment, and quantification.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving benzothiazole derivatives. researchgate.netekb.egrsc.org By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.orgjyoungpharm.org This allows for the real-time tracking of the reaction's progress toward completion. researchgate.net

TLC is also valuable for the initial screening of benzothiazole compounds and for optimizing reaction conditions. nih.gov It provides a quick assessment of the components present in a mixture, aiding in the identification of the desired product and any potential byproducts. ekb.eg

Liquid Chromatography (LC) Techniques for Separation and Detection

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for the separation, purification, and quantification of benzothiazole derivatives. jyoungpharm.org When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and specific technique for identifying and quantifying these compounds in complex matrices. ucdavis.edunih.gov

LC methods typically employ a reversed-phase column (such as C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. acs.orgmedcraveonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using UV-Vis spectroscopy or mass spectrometry. nih.gov

For the analysis of various benzothiazoles, LC-MS has proven to be a robust method. nih.gov In some cases, due to the diverse chemical properties of different benzothiazole derivatives in a sample, two separate LC-MS runs may be necessary for comprehensive analysis. For instance, some compounds are better detected in positive ion mode, while others are more amenable to negative ion mode. nih.gov Two-dimensional liquid chromatography (2D-LC) offers enhanced separation capabilities for complex samples. cast-amsterdam.org

Gas Chromatography (GC) Applications in Related Benzothiazole Systems

Gas chromatography (GC), especially when combined with mass spectrometry (GC-MS), is another valuable analytical technique for the analysis of benzothiazole and its derivatives. nih.govresearchgate.netplymouth.ac.uk This method is particularly suitable for volatile and thermally stable compounds.

GC-MS provides high selectivity and is effective in separating isomers. researchgate.net It has been successfully used for the determination of various benzothiazoles in environmental samples. nih.gov In many applications, a derivatization step is employed to increase the volatility and thermal stability of the analytes, thereby improving their chromatographic behavior. researchgate.net

While direct GC analysis of some benzothiazole derivatives can be challenging due to their polarity or thermal lability, GC-MS is a powerful tool for the structural elucidation of unknown benzothiazole derivatives and for environmental screening purposes. ucdavis.edu The choice between LC and GC techniques often depends on the specific properties of the analyte and the complexity of the sample matrix.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a newly synthesized derivative of this compound, elemental analysis provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared to the theoretically calculated percentages for the proposed molecular formula. chemistryjournal.in A close agreement between the experimental and calculated values serves as strong evidence for the compound's purity and elemental composition. chemistryjournal.in

This technique is a crucial part of the characterization process for novel benzothiazole derivatives, complementing spectroscopic and crystallographic data to confirm the identity and purity of the synthesized compound. scirp.orgresearchgate.net

Future Research Directions and Emerging Areas for 2 1,3 Benzothiazol 6 Yl Acetic Acid Research

Development of Novel Benzothiazole-Based Chemical Probes for Biological Systems

The intrinsic fluorescent properties of many benzothiazole (B30560) derivatives make them ideal candidates for the development of chemical probes. nih.govmdpi.com These probes can be designed for bioimaging and detecting specific analytes within living cells, such as metal ions (Hg²⁺, Cu²⁺), reactive oxygen species (H₂O₂), and pH changes. nih.govnih.gov Future research could focus on creating probes based on the 2-(1,3-Benzothiazol-6-yl)acetic acid structure for imaging mitochondria or tracking specific enzymatic activities, which is crucial for studying disease pathogenesis. acs.org

Exploration of New Pharmacological Targets and Undiscovered Pathways Modulated by Benzothiazole-Acetic Acid Scaffolds

While benzothiazoles are known to interact with targets like EGFR, VEGFR, and various enzymes, many of their mechanisms of action remain to be fully elucidated. mdpi.com The vast range of biological effects suggests that these compounds may modulate undiscovered pharmacological targets and cellular pathways. researchgate.net Future studies should employ advanced techniques like proteomics and chemogenomics to identify new protein targets for benzothiazole-acetic acid derivatives, potentially uncovering novel therapeutic applications for a variety of diseases. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and High-Throughput Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and screening of new chemical entities. frontiersin.orgpremierscience.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. acs.orgresearchgate.net In the context of benzothiazole research, AI can be used to design new derivatives of this compound with enhanced target specificity and reduced off-target effects. ML algorithms can also optimize multi-step synthetic pathways and prioritize candidates for experimental testing, significantly reducing the time and cost of drug development. frontiersin.org

Sustainable and Eco-Friendly Synthesis Methodologies for Benzothiazole Derivatives

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. airo.co.in Traditional synthesis methods for benzothiazoles often rely on harsh reagents and organic solvents. nih.gov Future research will focus on developing sustainable and eco-friendly synthesis protocols. This includes the use of microwave-assisted synthesis, visible-light-promoted reactions, water or glycerol (B35011) as green solvents, and recyclable catalysts. mdpi.comairo.co.inscielo.br These methods not only reduce waste and energy consumption but can also improve reaction yields and efficiency. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Benzothiazol-6-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization of aniline derivatives with potassium thiocyanate (KSCN) in glacial acetic acid under controlled temperatures (<10°C) to prevent side reactions . For this compound, a plausible pathway includes functionalizing the benzothiazole core at the 6-position with an acetic acid moiety via nucleophilic substitution or coupling reactions. Optimization involves:

  • Temperature control : Maintaining low temperatures during bromine addition to avoid uncontrolled exothermic reactions.
  • Solvent selection : Glacial acetic acid is preferred for its ability to dissolve both organic and inorganic reactants.
  • Purification : Recrystallization from ethanol or aqueous ethanol to isolate the product .

Q. What analytical techniques are critical for characterizing this compound, and how do they address structural ambiguities?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the substitution pattern on the benzothiazole ring and the presence of the acetic acid side chain. For example, a singlet in 1H^1H-NMR at δ ~3.8 ppm corresponds to the methylene group in the acetic acid moiety.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C9_9H7_7NO2_2S) and detects fragmentation patterns unique to benzothiazole derivatives.
  • HPLC : Ensures purity (>95%) and identifies by-products from incomplete cyclization or oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates or vapors.
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation, as benzothiazole derivatives may decompose under prolonged light exposure .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzothiazole ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Computational studies : Density Functional Theory (DFT) calculations can map electron density distributions to predict reactive sites (e.g., electrophilic aromatic substitution at the 4- or 6-position of benzothiazole) .
  • Experimental validation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 6-position to stabilize intermediates during coupling reactions. Compare reaction yields and kinetics with unsubstituted analogs .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase) to correlate electronic properties with activity .

Q. How can researchers resolve contradictions in reported spectroscopic data for benzothiazole-acetic acid derivatives?

Methodological Answer:

  • Cross-validation : Compare NMR and IR spectra with structurally similar compounds (e.g., 6-Benzothiazoleacetic acid derivatives in ).
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .
  • Batch analysis : Reproduce synthesis under standardized conditions to rule out solvent or impurity effects .

Q. What strategies mitigate instability issues during long-term storage of this compound?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products via HPLC-MS. Common degradation pathways include oxidation of the thiazole ring or decarboxylation of the acetic acid group .
  • Lyophilization : For hygroscopic samples, lyophilize and store under nitrogen to prevent hydrolysis .
  • Additives : Incorporate antioxidants (e.g., BHT) at 0.01% w/w to suppress radical-mediated degradation .

Q. How does the compound interact with biological targets, and what experimental models validate these interactions?

Methodological Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, such as the ATP-binding pocket of kinases.
  • In vitro assays : Use fluorescence polarization assays to measure binding affinity (Kd_d) to target proteins. For example, benzothiazole derivatives often exhibit affinity for amyloid-beta aggregates in Alzheimer’s research .
  • In vivo models : Administer the compound in rodent models and quantify pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.